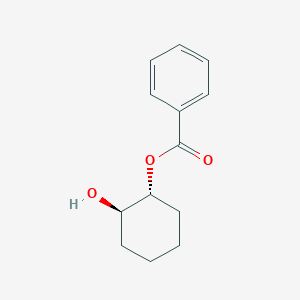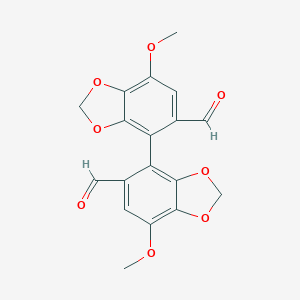![molecular formula C23H15N3OS B304789 (6Z)-5-imino-6-(naphthalen-1-ylmethylidene)-3-phenyl-5,6-dihydro-7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one](/img/structure/B304789.png)
(6Z)-5-imino-6-(naphthalen-1-ylmethylidene)-3-phenyl-5,6-dihydro-7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(6Z)-5-imino-6-(naphthalen-1-ylmethylidene)-3-phenyl-5,6-dihydro-7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one is a compound that has gained significant attention in recent years due to its potential use in scientific research. This compound has been synthesized using various methods and has shown promising results in a range of applications, including as a potential therapeutic agent.
Mécanisme D'action
The mechanism of action of (6Z)-5-imino-6-(naphthalen-1-ylmethylidene)-3-phenyl-5,6-dihydro-7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one is not fully understood. However, studies have suggested that it may work by inhibiting the activity of certain enzymes and proteins that are involved in the development of inflammation and tumors.
Biochemical and Physiological Effects
Studies have shown that (6Z)-5-imino-6-(naphthalen-1-ylmethylidene)-3-phenyl-5,6-dihydro-7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one has a range of biochemical and physiological effects. These include reducing the production of inflammatory cytokines and inhibiting the growth of tumor cells. It has also been shown to have antioxidant properties, which may help protect against oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using (6Z)-5-imino-6-(naphthalen-1-ylmethylidene)-3-phenyl-5,6-dihydro-7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one in lab experiments is its potential as a therapeutic agent. However, there are also some limitations to its use. For example, the compound may have low solubility in water, which can make it difficult to work with in certain experiments.
Orientations Futures
There are many potential future directions for research on (6Z)-5-imino-6-(naphthalen-1-ylmethylidene)-3-phenyl-5,6-dihydro-7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one. Some possible areas of research include:
1. Further investigation of the compound's mechanism of action to better understand how it works and how it can be used in the development of new therapeutic agents.
2. Exploration of the compound's potential as a treatment for specific diseases, such as cancer and inflammatory disorders.
3. Development of new synthesis methods to improve the yield and purity of the compound.
4. Investigation of the compound's potential as a tool for studying the role of specific enzymes and proteins in disease development.
5. Investigation of the compound's potential as a treatment for neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.
Conclusion
In conclusion, (6Z)-5-imino-6-(naphthalen-1-ylmethylidene)-3-phenyl-5,6-dihydro-7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one is a compound that has shown significant potential in scientific research. Its anti-inflammatory and anti-tumor properties make it a promising candidate for the development of new therapeutic agents. Further research is needed to fully understand its mechanism of action and explore its potential in a range of applications.
Méthodes De Synthèse
The synthesis of (6Z)-5-imino-6-(naphthalen-1-ylmethylidene)-3-phenyl-5,6-dihydro-7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one has been achieved using different methods. One of the most commonly used methods involves the reaction of 2-aminobenzothiazole with naphthaldehyde and phenyl isothiocyanate. The resulting product is then treated with acetic anhydride to obtain the final compound.
Applications De Recherche Scientifique
(6Z)-5-imino-6-(naphthalen-1-ylmethylidene)-3-phenyl-5,6-dihydro-7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one has shown potential in a range of scientific research applications. One of the most promising areas of research is in the development of new therapeutic agents. Studies have shown that this compound has anti-inflammatory and anti-tumor properties, making it a potential candidate for the treatment of various diseases.
Propriétés
Nom du produit |
(6Z)-5-imino-6-(naphthalen-1-ylmethylidene)-3-phenyl-5,6-dihydro-7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one |
|---|---|
Formule moléculaire |
C23H15N3OS |
Poids moléculaire |
381.5 g/mol |
Nom IUPAC |
(6Z)-5-imino-6-(naphthalen-1-ylmethylidene)-3-phenyl-[1,3]thiazolo[3,2-a]pyrimidin-7-one |
InChI |
InChI=1S/C23H15N3OS/c24-21-19(13-17-11-6-10-15-7-4-5-12-18(15)17)22(27)25-23-26(21)20(14-28-23)16-8-2-1-3-9-16/h1-14,24H/b19-13-,24-21? |
Clé InChI |
PCRDVKPXYWDLNN-YNUQAMOLSA-N |
SMILES isomérique |
C1=CC=C(C=C1)C2=CSC3=NC(=O)/C(=C\C4=CC=CC5=CC=CC=C54)/C(=N)N23 |
SMILES |
C1=CC=C(C=C1)C2=CSC3=NC(=O)C(=CC4=CC=CC5=CC=CC=C54)C(=N)N23 |
SMILES canonique |
C1=CC=C(C=C1)C2=CSC3=NC(=O)C(=CC4=CC=CC5=CC=CC=C54)C(=N)N23 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-(2,4-dichlorophenyl)-5-[4-(methyloxy)phenyl]-1-propanoyl-4,5-dihydro-1H-pyrazole](/img/structure/B304708.png)
![5-(4-methoxyphenyl)-3-(4-methylphenyl)-1-[(4-methylphenyl)sulfonyl]-4,5-dihydro-1H-pyrazole](/img/structure/B304709.png)
![3-[[5-[4-(2-Bromoethyl)phenyl]-1,3-oxathiol-2-ylidene]amino]benzoic acid](/img/structure/B304710.png)


![N-benzyl-N-[1,2-diphenyl-2-(phenylsulfanyl)ethyl]amine](/img/structure/B304716.png)
![5-amino-1-phenyl-6-sulfanylidene-2H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B304719.png)

![N-{5-[(3-methylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}-2-(2-thienyl)acetamide](/img/structure/B304722.png)
![butyl N-[5-[(3-methylphenyl)methylsulfanylmethyl]-1,3,4-thiadiazol-2-yl]carbamate](/img/structure/B304723.png)
![2-(1-adamantyl)-6-[(5-bromo-2-furyl)methylene]-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B304724.png)
![2-ethoxy-4-[(5-imino-7-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6(7H)-ylidene)methyl]phenyl 2-chlorobenzoate](/img/structure/B304727.png)
![6-{[5-(2-chlorophenyl)-2-furyl]methylene}-5-imino-2-(2-thienylmethyl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B304728.png)
![4-[(5-imino-7-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6(7H)-ylidene)methyl]-2-methoxyphenyl 4-tert-butylbenzoate](/img/structure/B304729.png)